REACTION_CXSMILES
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[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[N:9][C:8]2[CH:10]=[CH:11][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][CH:7]=2)=[CH:15][CH:14]=1
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Name
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Quantity
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19.6 g
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Type
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reactant
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Smiles
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CS(=O)(=O)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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12.19 mL
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Type
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reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
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|
Quantity
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590 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed in a Dean-Stark for 2 days
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Duration
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2 d
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Type
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CUSTOM
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Details
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The solvent was removed
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Name
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|
Type
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product
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Smiles
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FC1=CC=C(C=NC2=CC=C(C=C2)S(=O)(=O)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |